(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.:
Cat. No.: VC5869450
Molecular Formula: C60H102O28
Molecular Weight: 1271.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C60H102O28 |
|---|---|
| Molecular Weight | 1271.4 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)87-55-50(88-54-49(77)43(71)38(66)30(21-63)83-54)45(73)40(68)32(85-55)23-80-52-47(75)42(70)37(65)29(20-62)82-52)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)86-53-48(76)44(72)39(67)31(84-53)22-79-51-46(74)41(69)36(64)28(19-61)81-51/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 |
| Standard InChI Key | FXMONPOKYCDPKD-PKCSIHSOSA-N |
| Isomeric SMILES | C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC[C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C |
| SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
| Canonical SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
Introduction
Structural Characteristics and Nomenclature
Core Steroid Framework
The compound’s foundation lies in the cyclopenta[a]phenanthrene system, a tetracyclic structure comprising three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D) . This core is substituted with methyl groups at positions 4, 4, 9, 13, and 14, creating a rigid, hydrophobic scaffold. The D-ring incorporates a hydroxylated heptane side chain at position 17, which branches into a glycosidic network .
Glycosidic Modifications
The steroidal core is functionalized with two distinct oligosaccharide units:
-
Primary Glycosylation: A trisaccharide moiety attached via an ether linkage at position 3 of the steroid nucleus. This unit consists of β-D-glucopyranosyl residues interconnected through α-1,4 glycosidic bonds .
-
Secondary Glycosylation: A tetrasaccharide chain bound to the heptane side chain at position 17. This includes a rare 6-O-methyl-D-mannose residue, which may influence receptor binding specificity .
Table 1: Key Structural Features
Biosynthetic Pathways
Steroid Backbone Formation
The cyclopenta[a]phenanthrene core originates from squalene epoxidation and cyclization, a process conserved across eukaryotes . In plants, cycloartenol serves as the precursor, whereas fungi and animals utilize lanosterol. The compound’s methyl groups arise from S-adenosylmethionine (SAM)-dependent methylation at key positions during cyclization .
Glycosylation Mechanisms
Glycosyltransferases sequentially attach sugar units to the aglycone core:
-
Core Glycosylation: UDP-glucose-dependent transferases initiate sugar attachment at position 3, followed by elongation via UDP-xylose and UDP-galactose .
-
Side-Chain Modification: The heptane side chain undergoes hydroxylation by cytochrome P450 enzymes (CYP72A subfamily) before glycosylation .
Research Gaps and Future Directions
-
Synthetic Accessibility: Total synthesis remains impractical due to stereochemical complexity. Semi-synthesis from plant-derived saponins is a viable alternative .
-
Target Identification: High-throughput screening against G-protein-coupled receptors (GPCRs) and nuclear hormone receptors could elucidate mechanisms .
-
Ecotoxicology: Structural similarities to CP-PAHs warrant investigation into environmental persistence and bioaccumulation risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume